
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- is a unique organosilicon compound characterized by its cyclic structure containing both oxygen and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- typically involves the ring-opening metathesis polymerization (ROMP) method. This method is advantageous as it allows for the formation of complex macromolecules and polymers with diverse compositions . The reaction conditions often include the use of catalysts such as Grubbs’ catalyst, which facilitates the polymerization process.
Industrial Production Methods
Industrial production of this compound may involve similar ROMP techniques but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to maintain the stability of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions often occur in the presence of a solvent like ether.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield silanol derivatives, while reduction could produce silane compounds.
Scientific Research Applications
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of advanced polymeric materials through ROMP.
Medicine: Utilized in the development of medical device coatings and hydrogels.
Industry: Employed in the production of stimuli-responsive materials and molecular imaging agents.
Mechanism of Action
The mechanism of action of 1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- involves its ability to undergo polymerization reactions, forming complex macromolecular structures. The molecular targets and pathways involved include the interaction with catalysts that facilitate the ring-opening metathesis polymerization process .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(1-methylethyl)-1,3-dioxa-2-silacyclohept-5-ene: Another ROMP monomer with similar applications in polymer synthesis.
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: A related compound with a smaller ring structure.
Uniqueness
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- is unique due to its specific ring structure and the presence of both oxygen and silicon atoms, which confer distinct chemical properties and reactivity. Its ability to form complex polymers makes it particularly valuable in advanced material synthesis.
Properties
CAS No. |
645391-54-4 |
|---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
2,2,5-trimethyl-7-(2-methylprop-2-enyl)-6,7-dihydro-3H-oxasilepine |
InChI |
InChI=1S/C12H22OSi/c1-10(2)8-12-9-11(3)6-7-14(4,5)13-12/h6,12H,1,7-9H2,2-5H3 |
InChI Key |
HJQZFXYFOCWMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC[Si](OC(C1)CC(=C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


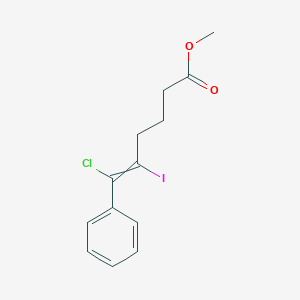

![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)


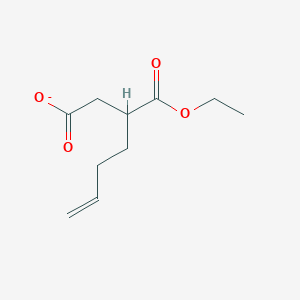
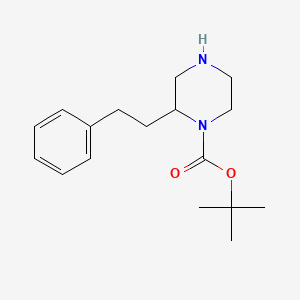

![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
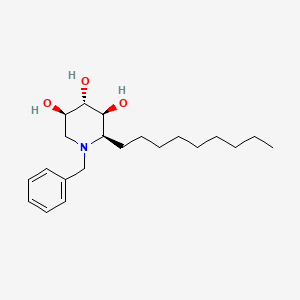
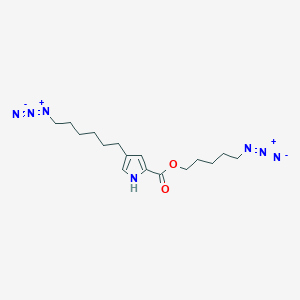
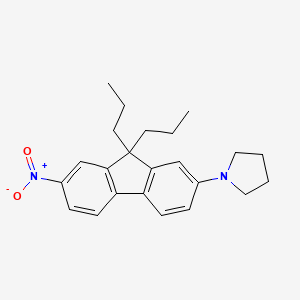
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
